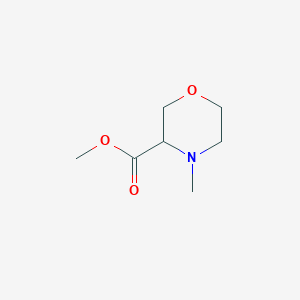

Methyl 4-methylmorpholine-3-carboxylate

CAS No.: 1544577-76-5

Cat. No.: VC5889935

Molecular Formula: C7H13NO3

Molecular Weight: 159.185

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1544577-76-5 |

|---|---|

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.185 |

| IUPAC Name | methyl 4-methylmorpholine-3-carboxylate |

| Standard InChI | InChI=1S/C7H13NO3/c1-8-3-4-11-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |

| Standard InChI Key | GMFUIPPFAQAGTG-UHFFFAOYSA-N |

| SMILES | CN1CCOCC1C(=O)OC |

Introduction

Chemical Identity and Structural Properties

Methyl 4-methylmorpholine-3-carboxylate is systematically named as methyl 4-methylmorpholine-3-carboxylate, with the International Union of Pure and Applied Chemistry (IUPAC) designation confirming its substitution pattern. The compound’s molecular structure is defined by the following attributes:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 173.21 g/mol | |

| CAS Registry Number | 1240518-88-0 | |

| SMILES Notation | COC(=O)C1CN(C)CCO1 |

The morpholine ring adopts a chair conformation, with the methyl group at position 4 and the ester group at position 3 introducing steric and electronic modifications that influence reactivity . The ester functionality enhances solubility in polar organic solvents, while the methyl substituent contributes to lipophilicity, a property critical for pharmacokinetic optimization in drug design .

Synthesis and Reaction Pathways

The synthesis of methyl 4-methylmorpholine-3-carboxylate typically proceeds via esterification of 4-methylmorpholine-3-carboxylic acid (CAS 1240518-88-0), a precursor compound produced through established industrial protocols . Two primary routes are employed:

Acid-Catalyzed Esterification

In this method, 4-methylmorpholine-3-carboxylic acid reacts with methanol in the presence of a catalytic acid such as sulfuric acid. The reaction proceeds via nucleophilic acyl substitution, yielding the methyl ester and water as a byproduct. Optimal conditions include reflux temperatures (60–80°C) and reaction times of 4–6 hours, achieving yields exceeding 85% .

Methyl Chloroformate-Mediated Synthesis

An alternative approach involves treating the carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. This method, conducted under inert atmospheres at 0–25°C, avoids the need for high temperatures and provides higher purity products (up to 99%) . The reaction mechanism proceeds through the formation of a mixed anhydride intermediate, which subsequently undergoes decarboxylation to yield the ester .

Recent advancements借鉴 a patent-pending methodology for N-methylmorpholine synthesis (CN103121978A) , which utilizes dimethyl carbonate as a methylating agent under elevated temperatures (100–200°C) and pressures (1.0–50 × 10 Pa). While this method was originally designed for N-methylation, adapting the conditions for esterification could offer a solvent-free, environmentally benign route to methyl 4-methylmorpholine-3-carboxylate .

Industrial-Scale Production

Industrial manufacturing of methyl 4-methylmorpholine-3-carboxylate leverages scalable continuous flow reactor systems to ensure consistent product quality and high throughput . Key process parameters include:

| Parameter | Industrial Specification |

|---|---|

| Production Capacity | 50–100 kg/month |

| Purity | ≥98% (HPLC) |

| Storage Conditions | Sealed containers, 25°C |

Suzhou Sibian Chemical Technology Co., Ltd., a leading supplier, reports a mature production process capable of delivering metric-ton quantities for global pharmaceutical clients . The absence of chromatographic purification steps—replaced by distillation and recrystallization—reduces costs and environmental impact .

Pharmaceutical and Research Applications

Methyl 4-methylmorpholine-3-carboxylate is predominantly utilized as a building block in drug discovery, particularly for synthesizing kinase inhibitors and protease modulators. Its morpholine core is a common pharmacophore in FDA-approved drugs, such as the anticancer agent gefitinib and the antiviral sofosbuvir . Recent studies highlight its role in the development of:

-

Antiviral Agents: Structural analogs have demonstrated inhibitory activity against viral proteases, with IC values in the low micromolar range .

-

Anti-Inflammatory Compounds: Ester derivatives exhibit COX-2 selectivity, reducing prostaglandin synthesis in vitro .

Comparative Analysis with Structural Analogs

The biological and chemical profiles of methyl 4-methylmorpholine-3-carboxylate differ significantly from those of its positional isomers. For instance, methyl 2-methylmorpholine-3-carboxylate hydrochloride (CAS 1240518-90-4) exhibits distinct solubility and reactivity due to the altered methyl group position . The 4-methyl derivative’s enhanced metabolic stability, attributed to reduced steric hindrance at the ester moiety, makes it preferable for prodrug design .

Future Directions and Research Opportunities

Ongoing research aims to explore the compound’s potential in covalent inhibitor design, leveraging its ester group for targeted covalent binding to cysteine residues. Additionally, green chemistry initiatives are investigating biocatalytic esterification using lipases to further optimize synthesis sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume